![molecular formula C15H10BrF3N4O B2582822 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034550-95-1](/img/structure/B2582822.png)

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

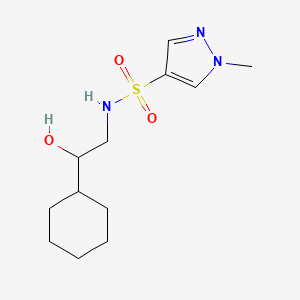

The compound “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds involves various methods. One common method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain the intermediate product . Further steps involve the use of chlorobenzene and trifluoroacetic anhydride, and the reaction is carried out under the action of stirring .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The exact structure of “this compound” would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. A related compound, 8-Bromo-1,2,4-triazolo[1,5-a]pyridine, is a solid with a melting point of 152-157 °C .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha encontrado que los derivados de triazolopiracina exhiben actividad antibacteriana . Se sintetizó una serie de nuevos derivados de triazolo [4,3- a ]piracina y sus estructuras se caracterizaron utilizando diversas técnicas . Algunos de estos compuestos mostraron actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas .

Actividad Anticancerígena

Algunos derivados de triazolopiracina han mostrado potencial como agentes anticancerígenos . Por ejemplo, un compuesto exhibió una excelente actividad antitumoral contra las líneas celulares cancerosas A549, MCF-7 y HeLa . También poseía una capacidad de inhibición de la quinasa c-Met superior a nivel nanomolar .

Actividad Analgésica y Antiinflamatoria

Se ha encontrado que la triazolotiadiazina, un compuesto relacionado, tiene propiedades analgésicas y antiinflamatorias . Esto sugiere que los derivados de triazolopiracina también podrían tener potencial en esta área.

Actividad Antioxidante

También se ha encontrado que los derivados de triazolotiadiazina tienen actividad antioxidante . Esto sugiere que los derivados de triazolopiracina también podrían tener potencial como antioxidantes.

Actividad Antiviral

Los derivados de triazolotiadiazina han mostrado potencial como agentes antivirales . Esto sugiere que los derivados de triazolopiracina también podrían tener potencial en esta área.

Inhibición Enzimática

Se ha encontrado que los derivados de triazolotiadiazina inhiben varias enzimas, incluidas la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la lipasa y la aromatasa . Esto sugiere que los derivados de triazolopiracina también podrían tener potencial como inhibidores enzimáticos.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.

Direcciones Futuras

The future directions for research on “2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole compounds , this compound could have potential uses in various areas of medicine and pharmacology.

Análisis Bioquímico

Biochemical Properties

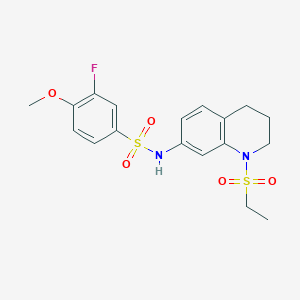

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2 . The inhibition of these kinases can lead to the suppression of cell proliferation and angiogenesis, making the compound a potential candidate for anticancer therapies. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2 . Additionally, it affects cell signaling pathways, leading to the downregulation of genes involved in cell proliferation and survival. The compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules and enzymes. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and leading to the suppression of downstream signaling pathways . This inhibition results in the downregulation of gene expression related to cell proliferation and survival. Additionally, the compound may induce conformational changes in the target enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within the cell can influence its activity and function, as it may interact with different biomolecules in specific cellular environments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may be targeted to specific organelles such as the mitochondria, where it can induce apoptosis by affecting mitochondrial function. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations.

Propiedades

IUPAC Name |

2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIASNFLSFROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2582745.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2582746.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2582748.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2582749.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)

![4-(4-ethyl-5-{[(2Z)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2582755.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2582757.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(4-METHOXYBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2582760.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)